molecular formula C23H28N6O B280029 2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B280029
M. Wt: 404.5 g/mol
InChI Key: AJIRHFHQUUUZQY-MHWRWJLKSA-N
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Description

The compound 2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic molecule characterized by its unique structure, which includes a chromene core, pyrazole groups, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the pyrazole groups and the amino group. Common reagents used in these reactions include aldehydes, amines, and pyrazole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at the amino or pyrazole groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives and pyrazole-containing molecules. Examples include:

  • 2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-chromene derivatives
  • Pyrazole-based compounds with different substituents

Uniqueness

The uniqueness of 2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H28N6O

Molecular Weight

404.5 g/mol

IUPAC Name

(8E)-2-amino-4-(1-ethyl-3-methylpyrazol-4-yl)-8-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-4,5,6,7-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C23H28N6O/c1-5-28-12-17(14(3)26-28)10-16-8-7-9-18-21(19(11-24)23(25)30-22(16)18)20-13-29(6-2)27-15(20)4/h10,12-13,21H,5-9,25H2,1-4H3/b16-10+

InChI Key

AJIRHFHQUUUZQY-MHWRWJLKSA-N

SMILES

CCN1C=C(C(=N1)C)C=C2CCCC3=C2OC(=C(C3C4=CN(N=C4C)CC)C#N)N

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=C/2\CCCC3=C2OC(=C(C3C4=CN(N=C4C)CC)C#N)N

Canonical SMILES

CCN1C=C(C(=N1)C)C=C2CCCC3=C2OC(=C(C3C4=CN(N=C4C)CC)C#N)N

Origin of Product

United States

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